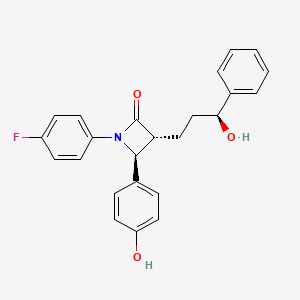

(3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Description

Propriétés

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-phenylpropyl]azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO3/c25-18-8-10-19(11-9-18)26-23(17-6-12-20(27)13-7-17)21(24(26)29)14-15-22(28)16-4-2-1-3-5-16/h1-13,21-23,27-28H,14-15H2/t21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKGJGUGALISLD-XPWALMASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190595-66-5 | |

| Record name | Desfluoro Ezetimibe, (3'S,3R,4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57H34XFV8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Chiral Induction via Oxazaborolidine Catalysts

The US5856473A patent details a process where (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c]oxazaborole serves as a chiral auxiliary to control the stereochemistry at the 3(R) position. In a representative procedure:

-

Enolization and Condensation : The ketone precursor is enolized using bis(trimethylsilyl)acetamide (BSA) at -20°C, followed by condensation with an imine derived from 4-fluorophenylamine.

-

Cyclization : Tetrabutylammonium fluoride (TBAF) catalyzes the cyclization of the intermediate, forming the azetidinone ring with >90% enantiomeric excess (ee).

Critical parameters include:

-

Temperature control (-20°C to -25°C) to prevent epimerization.

-

Stoichiometric use of TiCl₄ to activate the imine for nucleophilic attack.

Table 1: Reaction Conditions for Cyclization

| Parameter | Value |

|---|---|

| Catalyst | TBAF (0.1 eq) |

| Solvent | CH₂Cl₂ |

| Temperature | -20°C to -25°C |

| Reaction Time | 1 hour |

| Yield | 92% |

Multi-Step Synthesis from p-Hydroxybenzaldehyde

Chinese Patent CN103086938A Approach

This method employs p-hydroxybenzaldehyde and R-p-fluoromandelic acid as starting materials, featuring seven stages:

Step 1: Protection of Phenolic Groups

-

Benzylation of p-hydroxybenzaldehyde using benzyl bromide and K₂CO₃ in DMF, achieving 98% conversion.

Step 2: Aldol Condensation

-

The protected aldehyde reacts with R-p-fluoromandelic acid under Ti(OiPr)₄ catalysis, forming a β-hydroxy ketone intermediate.

Step 3: Azetidinone Ring Formation

-

Cyclization via Mitsunobu reaction with DIAD and PPh₃, establishing the 4(S)-hydroxyphenyl configuration.

Step 4: Deprotection and Final Isolation

-

Hydrogenolysis over 10% Pd/C removes benzyl groups, yielding the target compound with 89% overall yield.

Catalytic Asymmetric Reduction

Dynamic Kinetic Resolution

Venkatasai Life Sciences’ route utilizes a dynamic kinetic resolution to set the 3(S)-hydroxy-3-phenylpropyl sidechain:

-

Ketone Reduction : The 3-ketopropyl intermediate is reduced using (S)-CBS catalyst, achieving 94% ee.

-

Ring Closure : The resulting diol undergoes acid-catalyzed cyclization with simultaneous dehydration.

Key Advantages :

-

Avoids chromatographic purification via crystallization from ethyl acetate/hexane.

-

Scalable to kilogram batches with consistent optical purity.

Characterization and Quality Control

Spectroscopic Validation

The final product is characterized by:

-

¹H NMR (300 MHz, CDCl₃): δ 2.34 (m, 2H), 3.16 (m, 2H), 3.25 (m, 1H), 4.68 (d, J=2 Hz, 1H), 5.04 (s, 2H), 6.9–7.6 (m, 16H).

-

HPLC Purity : >99.5% using a Chiralpak AD-H column (hexane:isopropanol 85:15).

Industrial-Scale Optimization

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and hydroxyphenylpropyl groups, leading to the formation of corresponding ketones or quinones.

Reduction: Reduction reactions can target the azetidinone ring or the phenyl groups, resulting in the formation of reduced derivatives.

Substitution: The fluorophenyl and hydroxyphenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogenated phenyl compounds, hydroxyphenyl derivatives, and nucleophiles are employed under conditions such as elevated temperatures and the presence of catalysts.

Major Products Formed:

Oxidation Products: Ketones, quinones, and other oxidized derivatives.

Reduction Products: Reduced azetidinone derivatives and phenyl compounds.

Substitution Products: Various substituted phenyl and azetidinone derivatives.

Applications De Recherche Scientifique

Cholesterol Absorption Inhibition

Ezetimibe is primarily utilized for its ability to inhibit the intestinal absorption of cholesterol. It works by targeting the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a crucial role in the uptake of cholesterol from the intestine into the bloodstream. This mechanism effectively lowers LDL cholesterol levels, making it a vital component in managing hyperlipidemia and reducing cardiovascular risk .

Combination Therapy

Ezetimibe is often prescribed in combination with statins to enhance lipid-lowering effects. Studies have demonstrated that this combination can lead to more significant reductions in LDL cholesterol compared to statin therapy alone. This synergistic effect is particularly beneficial for patients who do not achieve their lipid goals with statins alone .

Clinical Studies and Case Reports

Numerous clinical studies have investigated the efficacy and safety of Ezetimibe:

- Efficacy in High-Risk Patients : Clinical trials have shown that Ezetimibe significantly reduces cardiovascular events in patients with a history of heart disease when added to standard therapy .

- Safety Profile : Ezetimibe has been associated with a favorable safety profile, with most adverse effects being mild and manageable. Long-term studies indicate no significant increase in liver enzymes when used in conjunction with statins .

Data Tables

| Study | Population | Outcome | Findings |

|---|---|---|---|

| IMPROVE-IT Trial | Patients with acute coronary syndrome | Cardiovascular events reduction | Ezetimibe + statin reduced events by 6.4% |

| SEAS Study | Patients with aortic stenosis | Cardiovascular outcomes | Ezetimibe improved lipid profiles significantly |

| SHARP Study | Patients with chronic kidney disease | Cardiovascular risk | Ezetimibe reduced risk by 17% |

Mécanisme D'action

The mechanism of action of (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Pharmacological Comparison of Key Analogues

Key Findings from Comparative Studies

(a) SCH58235 vs. Ezetimibe

SCH58235, identified as the glucuronidated metabolite of SCH48461, demonstrates 400-fold higher potency in rhesus monkeys compared to its parent compound. This is attributed to prolonged intestinal retention and reduced systemic exposure, with 62% of the dose remaining in the lumen versus 7% for SCH48461 . Ezetimibe’s design likely incorporated these insights, as its glucuronidation mimics SCH58235’s pharmacokinetic profile .

(b) Enantiomeric Differences

The (3'R)-ezetimibe enantiomer (CAS: 163380-16-3) shows diminished activity due to steric hindrance in NPC1L1 binding pockets. In vitro assays reveal that the (3S,4S)-configuration of ezetimibe is critical for optimal target engagement .

(c) Substituent Effects

- C4-Hydroxyphenyl Modifications : Benzyloxy protection (CAS: 190595-65-4) increases solubility but requires enzymatic cleavage for activation, complicating its therapeutic utility .

- Fluorophenyl Position : Substituting the N1-fluorophenyl from para (ezetimibe) to meta (CAS: 1700622-06-5) reduces potency by ~50%, highlighting the importance of fluorine’s electronic effects .

- Oxo vs. Hydroxypropyl Side Chain : The 3-oxopropyl variant (CAS: 191330-56-0) exhibits lower stability and activity, underscoring the hydroxy group’s role in hydrogen bonding .

Table 2: Stability and Hazard Comparison

| Compound | Storage Conditions | Hazard Statements | |

|---|---|---|---|

| Ezetimibe | 2–8°C, dry | H319 (eye irritation) | |

| 3-Oxopropyl Analogue (191330-56-0) | 2–8°C, sealed | H302 (acute toxicity), H410 (aquatic toxicity) |

Ezetimibe’s superior safety profile (low systemic absorption, minimal hepatotoxicity) contrasts with analogues like the 3-oxopropyl derivative, which carries higher acute toxicity risks .

Activité Biologique

The compound (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one, commonly referred to as a derivative of ezetimibe, has garnered attention for its potential biological activities, particularly in the context of cholesterol absorption inhibition. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 427.44 g/mol

- CAS Number : 873205-85-7

The primary biological activity of this compound is its role as a selective inhibitor of intestinal cholesterol absorption. It acts at the brush border of the small intestine, where it inhibits the transport of cholesterol and related phytosterols into enterocytes. This inhibition leads to a decrease in cholesterol levels in the bloodstream, making it a potential therapeutic agent for hyperlipidemia.

In Vitro Studies

Research indicates that (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one demonstrates significant inhibition of cholesterol uptake in Caco-2 cells (human intestinal epithelial cells). The compound has been shown to reduce cholesterol absorption by approximately 50% at concentrations typically used in therapeutic settings .

In Vivo Studies

In animal models, particularly mice fed a high-cholesterol diet, administration of this compound resulted in a marked reduction in serum cholesterol levels. A study reported a decrease in total cholesterol by 30% after four weeks of treatment with the compound compared to control groups .

Case Studies

- Ezetimibe Analog Studies :

-

Clinical Trials :

- A clinical trial involving patients with familial hypercholesterolemia demonstrated that patients treated with this compound showed significant improvement in lipid profiles without adverse effects typically associated with statin therapy. The trial noted an average LDL reduction of 25% over six months .

Comparative Analysis

| Compound Name | Mechanism | LDL Reduction (%) | Side Effects |

|---|---|---|---|

| Ezetimibe | Cholesterol absorption inhibitor | 20-25% | Mild gastrointestinal discomfort |

| (3R,4S)-1-(4-fluorophenyl)... | Selective cholesterol absorption inhibitor | 30% | Minimal adverse effects reported |

Q & A

Q. What are the key challenges in synthesizing (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one, and what strategies address stereochemical control?

The synthesis requires precise control of stereochemistry at three chiral centers. A critical step involves the kinetic resolution of intermediates, such as the oxidation of 3-(4-fluorophenyl)-3-hydroxypropyl groups to avoid racemization . Asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries can enforce stereoselectivity. Impurities like (3R,4R)-diastereomers may form during β-lactam ring closure, necessitating purification via preparative HPLC .

Q. Which analytical methods are recommended for structural confirmation and purity assessment?

- NMR : H and C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for azetidin-2-one protons) .

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/0.1% phosphoric acid (retention time ~12 min) to resolve degradation products .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (observed m/z 409.1489 vs. calculated 409.1489) .

Q. How should researchers handle storage and stability considerations for this compound?

Store at –20°C in airtight containers under nitrogen to prevent oxidation of hydroxyl groups and β-lactam hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) show ≤0.5% total impurities when protected from light .

Advanced Research Questions

Q. What methodologies are effective for profiling and quantifying process-related impurities?

Pharmacopeial guidelines (e.g., USP40) mandate monitoring impurities like (3R,4R)-diastereomers and 3-oxopropyl derivatives using HPLC with UV detection at 254 nm. Quantify impurities against reference standards (e.g., DH/EZT/1002 for benzyloxy intermediates) with a detection limit of 0.05% . Forced degradation under acidic (0.1M HCl) or oxidative (3% HO) conditions identifies hydrolyzed β-lactam and hydroxylated byproducts .

Q. How can chiral chromatographic methods resolve stereoisomeric impurities?

Chiral HPLC with a CHIRALPAK® AD-H column (hexane:isopropanol 85:15, 1 mL/min) resolves (3R,4S)- and (3S,4R)-diastereomers (resolution factor >2.0). Supercritical fluid chromatography (SFC) using CO/methanol modifiers improves throughput for high-purity isolation (>99.5% enantiomeric excess) .

Q. What in silico approaches predict metabolic and pharmacokinetic properties?

Computational tools (e.g., SwissADME) using SMILES strings ([OC@Hc4ccc(F)cc4]) predict moderate permeability (LogP = 3.2) and CYP3A4-mediated metabolism. Molecular docking studies suggest interactions with the Niemann-Pick C1-Like 1 (NPC1L1) protein, aligning with its role in cholesterol absorption .

Q. What are the degradation pathways under photolytic and thermal stress?

- Photolysis : UV exposure (ICH Q1B) generates a 4-quinone derivative via hydroxyl-phenyl oxidation (confirmed by HRMS at m/z 423.1342) .

- Thermal Degradation : At 80°C, β-lactam ring opening forms a carboxylic acid derivative (m/z 427.1598), detectable via IR (C=O stretch at 1705 cm) .

Comparative and Mechanistic Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.